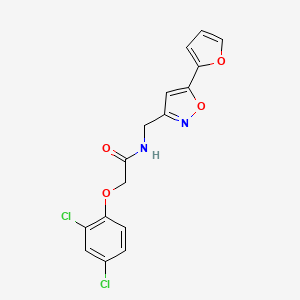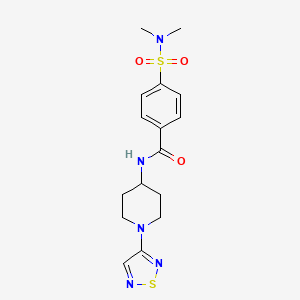
(3S,5S)-3,5-Dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3S,5S)-3,5-Dimethylpiperazin-2-one, also known as DMPO, is a cyclic imide that has gained attention in scientific research due to its ability to scavenge free radicals. DMPO has been used to study the mechanism of oxidative stress in biological systems and its potential therapeutic applications.
Scientific Research Applications
Enantioconvergent Synthesis
An enantioconvergent synthesis of a related compound, (-)-(2R,5S)-1-allyl-2,5-dimethylpiperazine, has been developed as an intermediate to delta-opioid receptor ligands. This synthesis is notable for its high yield and the ability to produce enantiomerically pure diamine, highlighting the compound's relevance in medicinal chemistry for laboratory preparation of significant quantities without the need for chromatography. This process involves optical resolution and interconversion steps to achieve the desired enantiomer (Janetka et al., 2003).
Molecular Dynamics and Charge Transfer
Research on a structurally related compound, N,N′-Dimethylpiperazine, explored how charge transfer is linked to molecular structural deformations. This study utilized time-resolved photoelectron spectroscopy to reveal that upon excitation, charge localization occurs, leading to asymmetric molecular structures. This work contributes to understanding the fundamental processes of charge transfer and structural dynamics in electronically excited states (Deb et al., 2013).
Antimicrobial and Antifungal Studies
A derivative of Sparfloxacin, incorporating the (3R,5S)3,5-dimethylpiperazine moiety, was synthesized and evaluated for its antimicrobial and antifungal activities. This research demonstrates the compound's broad spectrum of activity against Gram-positive bacteria, selectivity against anaerobes, atypical pathogens, and its potential as a urease inhibitor. This highlights the compound's applicability in developing new antimicrobial agents with possible therapeutic efficacy (Arayne et al., 2013).
Neurochemical and Behavioural Evidence
The compound has been investigated for its role as a 5-HT1B receptor antagonist, showing potential for treating affective disorders like anxiety and depression. The research demonstrates the compound's ability to influence neurochemical pathways and behavioral outcomes in pre-clinical models, suggesting its therapeutic potential in affective disorder treatment (Dawson et al., 2006).
Hydrogen Bonding in Supramolecular Architectures
The compound's derivatives have been studied for their role in forming hydrogen-bonded supramolecular architectures. This research provides insight into the compound's ability to participate in complex molecular assemblies, contributing to the understanding of crystal engineering and host-guest chemistry (Wang et al., 2011).
properties
IUPAC Name |
(3S,5S)-3,5-dimethylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-6(9)5(2)8-4/h4-5,8H,3H2,1-2H3,(H,7,9)/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URZBIOXYNMRLJS-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(=O)C(N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNC(=O)[C@@H](N1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-chlorophenyl)-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2589729.png)


![1-(4-fluorophenyl)-4-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2589737.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyridazine-3-carboxamide](/img/structure/B2589742.png)


![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2589745.png)
![2-(4-ethoxyphenyl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2589746.png)
![N-[2-[3-[2-(3-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2589747.png)
